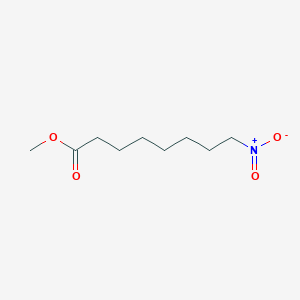
Methyl 8-nitrooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-nitrooctanoate is a chemical compound with the molecular formula C₉H₁₇NO₄. It is an ester derived from octanoic acid and is characterized by the presence of a nitro group at the eighth carbon position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-nitrooctanoate can be synthesized through the esterification of 8-nitrooctanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product. Another method involves the nitro-oxidation of cycloalkenes followed by esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-nitrooctanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 8-nitrooctanoic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 8-aminooctanoate.
Substitution: Various substituted octanoates depending on the nucleophile.
Hydrolysis: 8-nitrooctanoic acid and methanol.
Scientific Research Applications
Methyl 8-nitrooctanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other functionalized compounds.
Biology: Studying the metabolic pathways involving nitro compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 8-nitrooctanoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ester group can be hydrolyzed to release the active acid form, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-nitrodecanoate: Similar structure but with a longer carbon chain.
Ethyl 8-nitrooctanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-nitrohexanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl 8-nitrooctanoate is unique due to its specific chain length and the position of the nitro group, which confer distinct reactivity and properties compared to other similar compounds. Its specific structure makes it a valuable reagent in organic synthesis and a potential candidate for various applications in scientific research and industry.
Properties
CAS No. |
59080-48-7 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 8-nitrooctanoate |
InChI |
InChI=1S/C9H17NO4/c1-14-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H2,1H3 |
InChI Key |
SVDDQLWNYBQMPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















